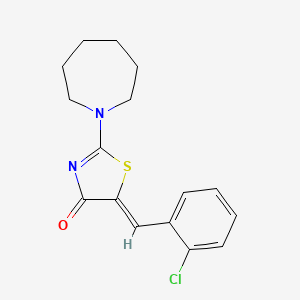
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide, also known as C646, is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications.
作用機序
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide works by binding to the active site of HATs, thereby inhibiting their activity. This leads to a decrease in the acetylation of histones, which in turn affects gene expression. This compound has been shown to selectively inhibit the activity of p300 and CBP, which are two HATs that play a crucial role in the regulation of gene expression in various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. This compound has also been shown to improve cardiac function in animal models of heart failure.
実験室実験の利点と制限
One of the main advantages of N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide is its high selectivity for p300 and CBP, which makes it a valuable tool for studying the role of these HATs in various diseases. However, this compound has some limitations, including its relatively low potency and the need for high concentrations to achieve its desired effects.
将来の方向性
There are several future directions for the study of N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide. One area of research is the development of more potent and selective HAT inhibitors that can be used for therapeutic purposes. Another area of research is the identification of biomarkers that can be used to predict the response to this compound treatment in various diseases. Additionally, the potential use of this compound in combination with other drugs for the treatment of various diseases warrants further investigation.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has gained attention in scientific research for its potential therapeutic applications in various diseases. It works by inhibiting the activity of HATs, leading to alterations in gene expression and various biochemical and physiological effects. While this compound has some limitations, it remains a valuable tool for studying the role of HATs in various diseases and has potential for future therapeutic applications.
合成法
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide can be synthesized through a multi-step process that involves the reaction of 5-chloro-2-pyridinylamine with 4-(dimethylamino)benzoyl chloride. The resulting compound is then subjected to further reactions to yield this compound. The synthesis method has been optimized over time, resulting in high yields of pure this compound.
科学的研究の応用
N-(5-chloro-2-pyridinyl)-4-(dimethylamino)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and cardiovascular diseases. It has been shown to inhibit the activity of histone acetyltransferases (HATs), which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting HATs, this compound can alter the expression of genes involved in various cellular processes, leading to its potential therapeutic applications.
特性
IUPAC Name |
N-(5-chloropyridin-2-yl)-4-(dimethylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-18(2)12-6-3-10(4-7-12)14(19)17-13-8-5-11(15)9-16-13/h3-9H,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSBLAQPFWUJZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-2-fluorobenzamide](/img/structure/B5866570.png)





![{4-[(isopropylamino)sulfonyl]phenoxy}acetic acid](/img/structure/B5866634.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-2-nitrophenol](/img/structure/B5866636.png)


![3-chloro-4-[(4-methyl-1-piperazinyl)methyl]benzonitrile](/img/structure/B5866658.png)


![2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5866673.png)